1-(2-氧代-2-(4-(噻吩-2-基)哌啶-1-基)乙基)吡咯烷-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

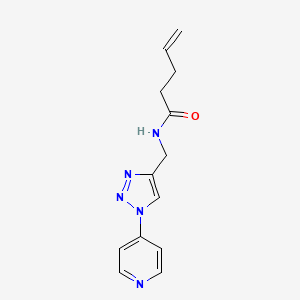

The synthesis of compounds related to 1-(2-Oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione involves multi-step chemical reactions. For instance, a series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones were synthesized through a process that likely involves the formation of an intermediate piperazine compound followed by subsequent cyclization to form the pyrrolidine dione structure . Although the exact method for synthesizing the thiophen-2-yl variant is not detailed, it can be inferred that a similar approach could be used, substituting the appropriate thiophene-containing starting materials in place of the phenylpiperazine components.

Molecular Structure Analysis

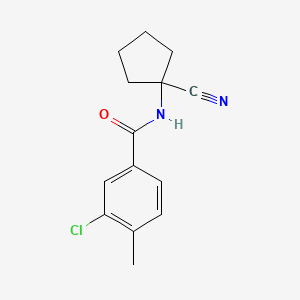

The molecular structure of 1-(2-Oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione would consist of a pyrrolidine-2,5-dione core with a piperidine ring substituted at the 4-position with a thiophen-2-yl group. This structure is closely related to the phenylpiperazine analogs described in the first paper, which have been shown to possess anticonvulsant activity . The presence of the thiophen-2-yl group may influence the electronic properties of the molecule and could affect its biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include amine formation, cyclization, and possibly substitution reactions to introduce various functional groups. The compounds synthesized in the first paper were tested for anticonvulsant activity, indicating that they interact with biological systems, likely through binding to receptors or ion channels involved in neuronal signaling . The thiophene analog would be expected to undergo similar types of chemical reactions during its synthesis and may also participate in biological interactions through analogous mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not explicitly detailed in the provided papers. However, based on the structure, it can be anticipated that the compound would have moderate solubility in organic solvents and might exhibit polymorphism due to the presence of multiple functional groups capable of forming hydrogen bonds. The anticonvulsant activity of related compounds suggests that they are able to cross the blood-brain barrier, which implies a certain degree of lipophilicity . The thiophene moiety could contribute to the molecule's electronic properties, potentially affecting its absorption spectra and electrochemical behavior, as seen in the copolymerization study of thiophene-containing compounds .

科学研究应用

高效合成技术

研究已导致与 1-(2-氧代-2-(4-(噻吩-2-基)哌啶-1-基)乙基)吡咯烷-2,5-二酮 相关的结构的化合物的有效合成方法,突出了化学合成方面的进展。例如,一项研究描述了一种用于 Nα-氨基甲酸酯保护的 β- 和 γ-氨基酸的一锅合成方法,展示了简化工艺中的高产率和高纯度,这可能适用于相关化合物 (M. Cal 等人,2012).

金属离子的化学传感器

另一项研究重点是基于萘醌衍生物的化学传感器的开发,用于检测过渡金属离子。这些传感器对 Cu2+ 离子表现出显着的选择性,表明结构相关的化合物可能会被探索用于类似的应用 (Prajkta Gosavi-Mirkute 等人,2017).

太阳能电池中的电子传输层

已经研究了用于聚合物太阳能电池中的电子传输层的醇溶性 n 型共轭聚电解质的合成和应用。这些材料具有噻吩单元,表现出高电导率和电子迁移率,表明结构相关化合物在有机电子学中的潜力 (Lin Hu 等人,2015).

抗癌活性

已经合成并评估了衍生自哌嗪-2,6-二酮的化合物的抗癌活性,证明了在各种癌细胞系中的有效性。这表明具有类似结构特征的化合物可能具有显着的治疗潜力 (Sandeep Kumar 等人,2013).

螺环吡咯烷衍生物

对螺环吡咯烷衍生物的不对称构建的研究产生了具有高非对映选择性和对映选择性的结构。这些发现可能为复杂分子的合成和药用目的的应用提供见解 (Wu‐Lin Yang 等人,2015).

作用机制

属性

IUPAC Name |

1-[2-oxo-2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c18-13-3-4-14(19)17(13)10-15(20)16-7-5-11(6-8-16)12-2-1-9-21-12/h1-2,9,11H,3-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOHXKBLFZFXKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2503588.png)

![8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2503589.png)

![3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2503594.png)

![2-[(2-Cyanoethyl)thio]-6-(5-methyl-2-furyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2503596.png)

![(E)-2-cyano-N-naphthalen-1-yl-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2503597.png)

![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride](/img/structure/B2503603.png)